ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The target compound features a cyclopenta[b]thiophene core fused to a five-membered ring, substituted at the 2-position with a 2-(methylsulfonyl)benzamido group and at the 3-position with an ethyl carboxylate ester. This structural motif is common in medicinal chemistry, where such derivatives are explored for bioactivity due to their planar aromatic systems and tunable substituents .
Properties
IUPAC Name |
ethyl 2-[(2-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-11-8-6-9-13(11)25-17(15)19-16(20)12-7-4-5-10-14(12)26(2,22)23/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKTZLPGLYLGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O7S2
- Molecular Weight : 494.58 g/mol
- CAS Number : 496777-47-0
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the methylsulfonyl group may influence its solubility and interaction with biological targets .
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes, which could be a potential mechanism for this compound.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical in cellular responses.
- Anti-inflammatory and Anticancer Properties : Thiophene derivatives are often associated with anti-inflammatory and anticancer activities, suggesting that this compound may exhibit similar properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the benzamido group significantly influences physicochemical properties. Key analogs include:
*Calculated from molecular formula.
Key Observations :
- Biological Activity : The phenylthioureido analog demonstrates antifungal activity, suggesting that bioactivity is highly substituent-dependent .
- Synthetic Efficiency : The tetrahydrobenzo[b]thiophene derivative () has a 22% yield, lower than typical cyclopenta[b]thiophene syntheses (e.g., 13a,b in ), highlighting the efficiency of the latter scaffold .
Structural and Crystallographic Insights
- Ring Size : The cyclopenta[b]thiophene core (five-membered ring) in the target compound confers greater planarity and rigidity than the six-membered tetrahydrobenzo[b]thiophene analog, possibly influencing target binding .
Q & A
Q. Critical Parameters :
- Temperature control (<100°C) to prevent decomposition of the methylsulfonyl group.
- Use of anhydrous solvents to avoid hydrolysis of reactive intermediates .
Advanced: How can X-ray crystallography and SHELX/ORTEP software resolve ambiguities in the molecular conformation of this compound?
Q. Methodological Answer :
- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles.
- Software Applications :
- SHELXL : Refines crystal structures by minimizing residuals (R-factors) and validating hydrogen bonding networks .
- ORTEP-III : Visualizes thermal ellipsoids and molecular packing, critical for identifying intramolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the cyclopenta[b]thiophene core) .
- Case Study : In analogous cyclopenta[b]thiophene derivatives, S(6) ring motifs formed by N–H···O interactions were confirmed using SHELXL, with R-values < 0.05 .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Q. Methodological Answer :
- 1H/13C NMR :
- Key Peaks :
- δ 2.25–2.80 ppm (cyclopentane CH2 protons).
- δ 7.35–8.00 ppm (aromatic protons from benzamido group).
- δ 12–13 ppm (broad signals for NH and COOH groups in DMSO-d6) .
- IR Spectroscopy :
- Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch of methylsulfonyl group) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Q. Methodological Answer :
- Key Modifications :
- Experimental Design :
- High-Throughput Screening (HTS) : Used to identify lead compounds (e.g., GLX351322) and assess selectivity .
- In Silico Docking : Predicts interactions with biological targets (e.g., NADPH oxidase isoforms) .
Advanced: How should researchers address contradictions in bioactivity data between similar derivatives?
Q. Methodological Answer :
- Case Example : A derivative with a 4-methoxyphenylsulfonyl group showed 10-fold lower activity than the methylsulfonyl analog.
- Resolution Strategies :
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize assay conditions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Mitigation :
- Spill Management :
- Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
Advanced: How do hydrogen bonding patterns influence the solid-state stability of this compound?
Q. Methodological Answer :
- Graph Set Analysis :
- Thermal Stability : Compounds with robust hydrogen networks exhibit higher melting points (e.g., 219–220°C for analogs) .
Advanced: What strategies optimize reaction yields during the acylation step of this compound?
Q. Methodological Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Solvent Optimization : DMF improves solubility of 2-(methylsulfonyl)benzoyl chloride, reducing side-product formation .
- Workup Protocol : Precipitation in ice-water minimizes ester hydrolysis, yielding >60% pure product .
Basic: How should this compound be stored to ensure long-term stability?
Q. Methodological Answer :
Advanced: How can computational modeling predict the compound’s reactivity and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
